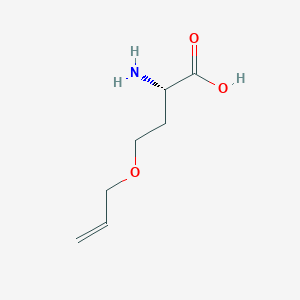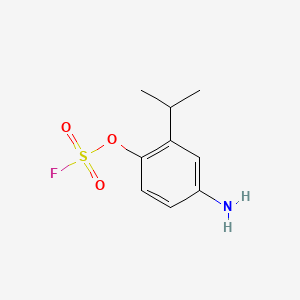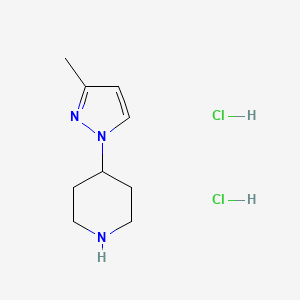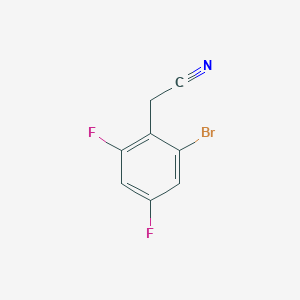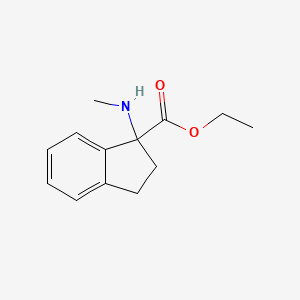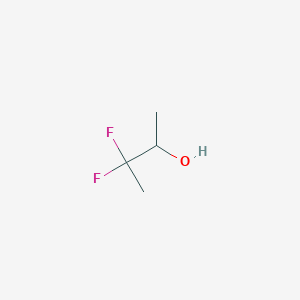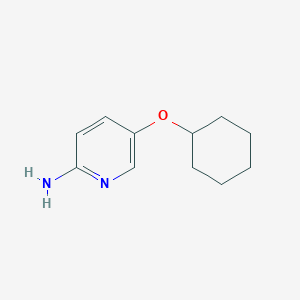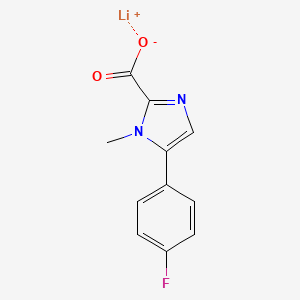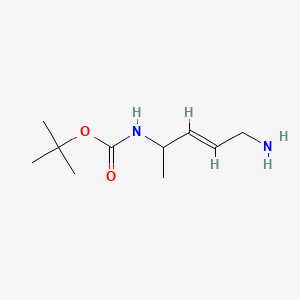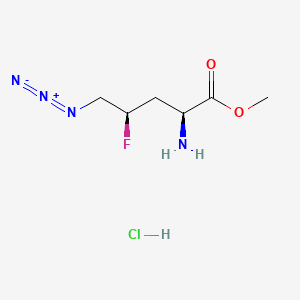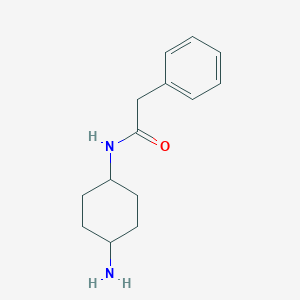
N-(4-aminocyclohexyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-aminocyclohexyl)-2-phenylacetamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aminocyclohexyl group attached to a phenylacetamide moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminocyclohexyl)-2-phenylacetamide typically involves the hydrogenation of 4-nitrophenyl acetic acid in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions . The resulting 4-aminophenyl acetic acid is then further hydrogenated to produce 4-aminocyclohexyl acetic acid. This intermediate is then reacted with phenylacetyl chloride to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and subsequent reactions. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-aminocyclohexyl)-2-phenylacetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Alkyl halides, solvents like dichloromethane (DCM), and catalysts such as triethylamine (TEA).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
N-(4-aminocyclohexyl)-2-phenylacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-aminocyclohexyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(4-aminocyclohexyl)-2-phenylacetamide: Unique due to its specific aminocyclohexyl and phenylacetamide structure.
N-(4-aminocyclohexyl)-2-phenylpropanamide: Similar structure but with a propanamide group instead of acetamide.
N-(4-aminocyclohexyl)-2-phenylbutanamide: Contains a butanamide group, offering different chemical properties and reactivity.
Uniqueness
This compound stands out due to its balanced reactivity and stability, making it suitable for a wide range of applications. Its specific structure allows for targeted interactions with molecular targets, enhancing its potential in therapeutic and industrial applications .
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-(4-aminocyclohexyl)-2-phenylacetamide |
InChI |
InChI=1S/C14H20N2O/c15-12-6-8-13(9-7-12)16-14(17)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17) |
InChI Key |
PSKVDRWVQVFDEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(4aR,7aR)-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-1,1-dione hydrochloride](/img/structure/B13475341.png)
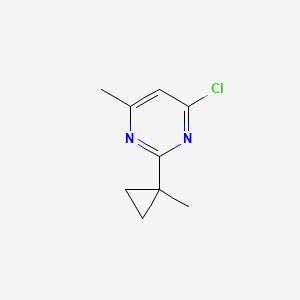
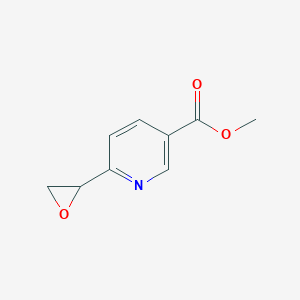
![N-[2-(benzyloxy)ethyl]guanidine hydrochloride](/img/structure/B13475376.png)
